4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide
Overview
Description
4-methyl-3-[(4-methyl-1-piperazinyl)sulfonyl]-N-propylbenzamide is a useful research compound. Its molecular formula is C16H25N3O3S and its molecular weight is 339.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 339.16166284 g/mol and the complexity rating of the compound is 495. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Development of Adenosine Receptor Antagonists
A study by Borrmann et al. (2009) involved the synthesis and characterization of a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, targeting A2B adenosine receptors. These compounds demonstrated significant potency as A2B antagonists, with subnanomolar affinity and high selectivity, indicating potential applications in therapeutic interventions related to adenosine receptors (Borrmann, Hinz, Bertarelli, Li, Florin, Scheiff, & Müller, 2009).
Hydrogen Bonding in Proton-Transfer Compounds
Research conducted by Smith, Wermuth, and Sagatys (2011) explored the crystal structures of proton-transfer compounds of 5-sulfosalicylic acid with various aliphatic nitrogen Lewis bases, including piperazine. This study highlights the structural and hydrogen-bonding patterns of these compounds, suggesting their significance in understanding molecular interactions and designing new materials with tailored properties (Smith, Wermuth, & Sagatys, 2011).
Antibacterial Activities of Piperazine Derivatives
Qi (2014) designed and synthesized novel piperazine derivatives with reported antibacterial activities against various pathogens. These findings suggest the potential of piperazine derivatives in developing new antibacterial agents (Qi, 2014).
Selective Serotonin Receptor Agonists
Sonda et al. (2004) developed benzamide derivatives as selective serotonin 4 receptor agonists. These compounds, including modifications of piperazine structures, showed promising effects on gastrointestinal motility, indicating their potential application in treating gastrointestinal disorders (Sonda, Katayama, Kawahara, Sato, & Asano, 2004).
5-HT7 Receptor Antagonists
Yoon et al. (2008) prepared and evaluated piperazine derivatives as 5-HT7 receptor antagonists, showcasing the therapeutic potential of these compounds in neurological and psychiatric conditions (Yoon, Yoo, Kim, Pae, Rhim, Park, Kong, & Park Choo, 2008).
Piperazine in Natural Products Synthesis
Dequina et al. (2020) reported on Rh-catalyzed ring expansions of aziridines to dehydropiperazines, highlighting a method to introduce stereochemical complexity into piperazine rings, which are prevalent in pharmaceuticals and natural products (Dequina, Eshon, Raskopf, Fernández, & Schomaker, 2020).
Properties
IUPAC Name |
4-methyl-3-(4-methylpiperazin-1-yl)sulfonyl-N-propylbenzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-4-7-17-16(20)14-6-5-13(2)15(12-14)23(21,22)19-10-8-18(3)9-11-19/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAHWYUWMJRHUOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.